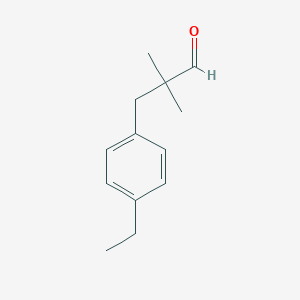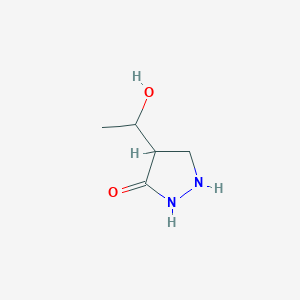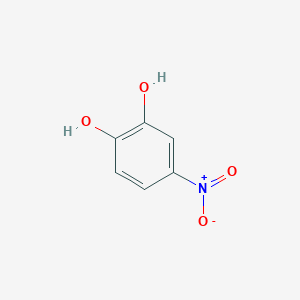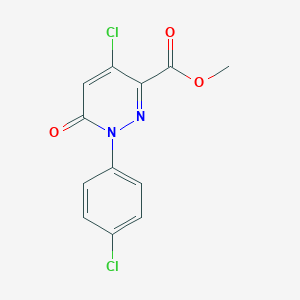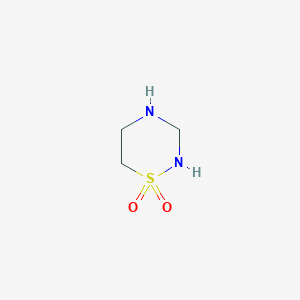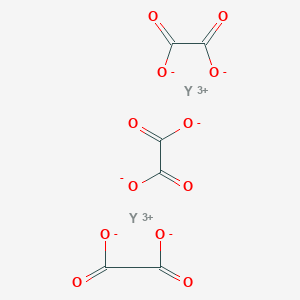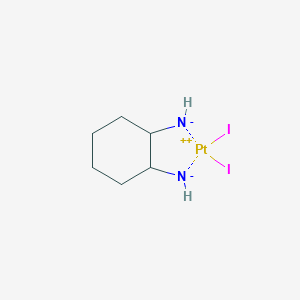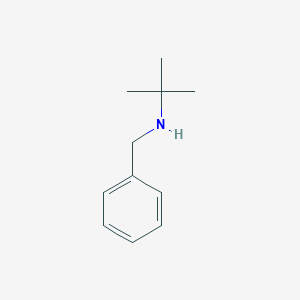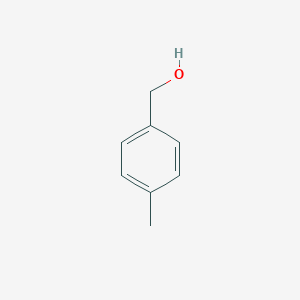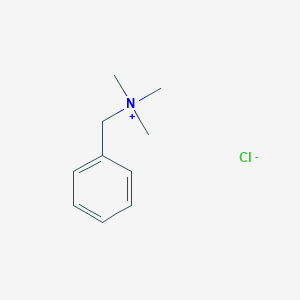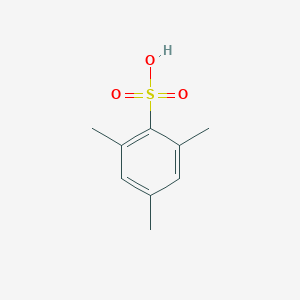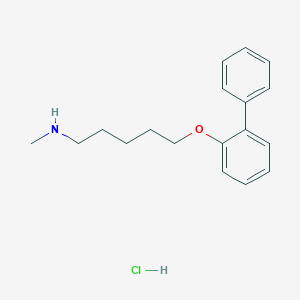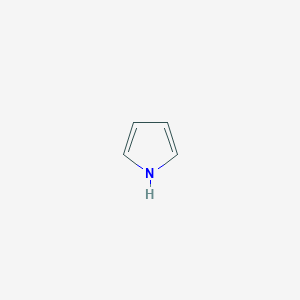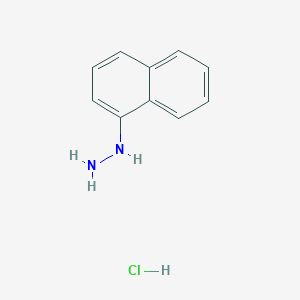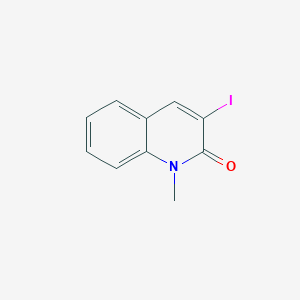
3-Iodo-1-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-2(1H)-quinolinone, also known as IQ, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a quinoline ring and an iodo group. The compound has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-iodo-1-methyl-2(1H)-quinolinone is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, including DNA and RNA polymerases, topoisomerases, and kinases. The compound has been shown to inhibit the activity of these enzymes, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
The biochemical and physiological effects of 3-iodo-1-methyl-2(1H)-quinolinone have been extensively studied. The compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-iodo-1-methyl-2(1H)-quinolinone in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different properties. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cells and tissues, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 3-iodo-1-methyl-2(1H)-quinolinone. One area of research is the development of new derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new targets for the compound, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the compound may be studied further for its potential use as a fluorescent probe for the detection of biological molecules.
合成法
The synthesis of 3-iodo-1-methyl-2(1H)-quinolinone can be achieved through various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine and a ketone in the presence of an acid catalyst. The Skraup reaction and the Friedländer synthesis both involve the condensation of aniline with a carbonyl compound and an oxidizing agent.
科学的研究の応用
3-Iodo-1-methyl-2(1H)-quinolinone has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential application in the development of new drugs, as well as its use as a fluorescent probe for the detection of biological molecules. The compound has also been used as a starting material for the synthesis of other heterocyclic compounds.
特性
CAS番号 |
138037-41-9 |
|---|---|
製品名 |
3-Iodo-1-methyl-2(1H)-quinolinone |
分子式 |
C10H8INO |
分子量 |
285.08 g/mol |
IUPAC名 |
3-iodo-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8INO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
InChIキー |
CRCKGRNETYMWJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)I |
同義語 |
2(1H)-Quinolinone,3-iodo-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



